molecular formula C9H15N3 B14639891 1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine CAS No. 54724-89-9

1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine

Katalognummer: B14639891
CAS-Nummer: 54724-89-9
Molekulargewicht: 165.24 g/mol
InChI-Schlüssel: ACUHANXUISGPMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine is a heterocyclic organic compound with the molecular formula C9H21N3.

Vorbereitungsmethoden

The synthesis of 1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of trimethylamine with a suitable dihaloalkane, followed by cyclization to form the triazacyclononane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form stable complexes, which can then participate in catalytic processes. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Eigenschaften

CAS-Nummer

54724-89-9

Molekularformel

C9H15N3

Molekulargewicht

165.24 g/mol

IUPAC-Name

1,4,7-trimethyl-1,4,7-triazonine

InChI

InChI=1S/C9H15N3/c1-10-4-6-11(2)8-9-12(3)7-5-10/h4-9H,1-3H3

InChI-Schlüssel

ACUHANXUISGPMY-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CN(C=CN(C=C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.